molecular formula C8H10BrNO2 B3196720 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide CAS No. 1000802-69-6

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide

Cat. No.: B3196720
CAS No.: 1000802-69-6
M. Wt: 232.07 g/mol
InChI Key: KFBFSHPKTQYWQH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide ( 1000802-69-6) is a benzoxazine derivative supplied as a hydrobromide salt to enhance stability and solubility. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . The core benzoxazine structure is a key scaffold in medicinal chemistry, and this particular derivative is featured in synthetic methodologies for constructing more complex spirocyclic systems, which are of significant interest in the development of novel bioactive molecules . The molecular formula of the compound is C8H10BrNO2, and it has a molecular weight of 232.08 g/mol . Researchers can identify the compound using the SMILES string OC1=CC=C2OCCNC2=C1.[H]Br . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or consumer good. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information before use. This compound should be stored sealed in a dry environment at room temperature to maintain its stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.BrH/c10-6-1-2-8-7(5-6)9-3-4-11-8;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBFSHPKTQYWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735507
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-69-6
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide typically involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. This method is advantageous as it is metal catalyst-free and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazine ring can be reduced to form a more saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-one.

    Reduction: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol.

    Substitution: Formation of various substituted oxazines depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine at C6 (e.g., 6-bromo derivative) enhances electrophilicity, enabling cross-coupling reactions for aryl/heteroaryl functionalization . However, bulky aryl groups (e.g., in sulfonamide derivatives) reduce reactivity due to steric hindrance .
  • Fluorination : AZD9977’s C7-fluorine improves metabolic stability and receptor binding affinity .
  • Spiro Scaffolds : Replacing the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with spiro structures (e.g., azetidine-lactam) increases LLE by 2–3 units, optimizing blood-brain barrier penetration for CNS-targeted MAGL inhibitors .

Pharmacological Profile Comparison

Activity Against MAGL

Compound IC₅₀ (nM) Selectivity Over FAAH Key Structural Feature Reference
Parent compound N/A N/A Hydroxyl group at C6
Spiro derivative 4f 6.2 >1000-fold Cyclobutane-carbamate scaffold
Hit compound 1 180 Moderate 3-Oxo-3,4-dihydro-2H-oxazin-6-yl

The spiro derivative 4f demonstrates 29-fold higher potency than the parent scaffold, attributed to optimized interactions with MAGL’s Arg57 and His121 residues .

Anticancer Activity

Sulfonamide derivatives (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride) exhibit tumor cell-specific M2 activation, though aryl substitutions (e.g., 47, 48) reduce efficacy due to steric effects .

Physicochemical Properties

Property 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol 6-Bromo Derivative Spiro Derivative 4f
Molecular Weight (g/mol) 151.16 246.11 452.5
LogP 1.2 (predicted) 2.8 3.5
Solubility (mg/mL) 12.4 (in DMSO) 8.2 (in DMSO) 0.3 (in PBS)
Melting Point (°C) Not reported Not reported >200

The 6-bromo derivative’s higher logP (2.8 vs. 1.2) reflects increased hydrophobicity, while 4f ’s low aqueous solubility aligns with its CNS-targeted design .

Biological Activity

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

The molecular formula of this compound is C9H10BrN1OC_9H_{10}BrN_1O with a molecular weight of approximately 229.09 g/mol. It is classified as a hydrobromide salt, enhancing its solubility and bioavailability in biological systems.

1. Antagonistic Effects on Receptors

Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit potent antagonistic activity at the 5-HT6 receptor , a target implicated in various neurological disorders. A study reported that several synthesized derivatives displayed subnanomolar affinities for this receptor, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and schizophrenia .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In a study evaluating several oxazine derivatives, compounds were tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that certain derivatives exhibited significant bactericidal and fungicidal properties, outperforming standard antibiotics in some cases .

3. Anti-inflammatory and Antitumor Activities

3,4-Dihydro-2H-benzo[b][1,4]oxazin derivatives have been evaluated for their anti-inflammatory and antitumor effects. A recent publication highlighted their ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms involving apoptosis and cell cycle arrest . Additionally, these compounds have been noted for their anti-inflammatory properties in various animal models .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazine Ring : Initial reactions involve the condensation of salicylaldehyde with amines under acidic conditions to form the benzoxazine structure.
  • Hydrobromide Salt Formation : The final step involves treatment with hydrobromic acid to yield the hydrobromide salt form.

Table 1 summarizes the yields and conditions for synthesizing various derivatives:

CompoundYield (%)Reaction Conditions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol93%THF, reflux with borane complex
6-Bromo derivative85%THF with sodium cyanoborohydride at 70°C

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives demonstrated their ability to reduce neuronal cell death in models of oxidative stress. The compounds were shown to enhance cellular antioxidant defenses and mitigate neuroinflammation .

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines revealed that specific derivatives induced significant apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy where targeting tumor cells selectively is crucial .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide, and how can reaction completion be validated?

  • Methodological Answer : A common approach involves bromoanthranilic acid as a precursor, reacted with benzoyl chloride in pyridine at 0°C, followed by recrystallization in ethanol. Reaction completion is monitored via TLC using a hexane:ethyl acetate (2:1) mobile phase. For hydrobromide salt formation, stoichiometric HBr addition under anhydrous conditions is critical. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while elemental analysis validates stoichiometry .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard for purity assessment. Titrimetric methods using silver nitrate can quantify bromide content. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic sampling help identify degradation products. Pharmacopeial guidelines recommend maintaining purity between 98.0–102.0% for hydrobromide salts, as seen in analogous compounds .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Safety protocols include using PPE (gloves, goggles) and fume hoods during handling. Disposal must comply with hazardous waste regulations due to bromide content. Stability indicators include color change (off-white to yellow signals degradation) and precipitate formation .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Optimize reaction steps (e.g., esterification, cyclization) using design of experiments (DoE). For example, adjusting molar ratios (e.g., bromoanthranilic acid:benzoyl chloride at 1.25:1) and reaction time (30–60 min) minimizes side products. Microwave-assisted synthesis reduces reaction time and improves yield. Post-reaction quenching with NaHCO3 prevents acid-catalyzed decomposition .

Q. What strategies are effective for structural modification to enhance biological activity or solubility?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at position 6) via nitration or halogenation to modulate electronic properties. For solubility, incorporate hydrophilic moieties (e.g., carboxylic acid via hydrolysis of ester precursors). Computational tools (e.g., DFT calculations) predict regioselectivity for functionalization, validated by LC-MS and X-ray crystallography .

Q. How can X-ray crystallography resolve discrepancies in reported structural configurations?

  • Methodological Answer : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns. For example, analogous benzoxazine derivatives show planar oxazine rings with intermolecular H-bonds stabilizing the lattice. Compare experimental data (e.g., bond angles, torsion) with density functional theory (DFT) models to resolve configuration conflicts .

Q. What experimental approaches identify decomposition pathways under varying pH and temperature conditions?

  • Methodological Answer : Forced degradation studies (acidic/basic hydrolysis, oxidative stress) coupled with LC-MS/MS identify major degradation products. For example, hydrobromide salts may undergo debromination under UV light. Kinetic modeling (Arrhenius plots) predicts shelf-life, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How do the physicochemical properties of this compound compare to its structural analogs, and what implications arise for drug development?

  • Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) and solubility assays reveal that methyl or fluorine substitutions at position 3 increase melting points but reduce aqueous solubility. In vitro permeability (Caco-2 assays) and logP values guide lead optimization. Structural analogs with fused oxazepine rings show enhanced CNS penetration, suggesting scaffold modifications for targeted delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide

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